
(5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone” is a complex organic molecule. It contains a pyridine ring, a pyrimidine ring, and a piperidine ring, all of which are common structures in medicinal chemistry .
Synthesis Analysis
The synthesis of this compound or its analogs could involve the use of Pd-catalyzed Suzuki-Miyaura cross-coupling reactions . The fluorosulfate functionality was shown by Sharpless and coworkers to have distinct reactivity in comparison to other functional groups used in Suzuki-Miyaura reactions, such as bromides, chlorides, and triflates .Aplicaciones Científicas De Investigación
Serotonin Receptor Agonism and Antidepressant Potential
One area of research involves exploring the compound's potential as a serotonin receptor agonist. For instance, derivatives of pyridinemethylamine, which share structural similarities with the mentioned compound, have been identified as selective, potent, and orally active agonists at 5-HT1A receptors. These derivatives have shown enhanced and long-lasting 5-HT1A agonist activity in rats after oral administration, with particular derivatives binding with higher affinity and selectivity to 5-HT1A receptors. This suggests potential antidepressant capabilities, as demonstrated by the significant inhibition of immobility in the forced swimming test (FST) in rats, indicating marked antidepressant potential (Vacher et al., 1999).
Antimicrobial Activity
Another application is in the field of antimicrobial research. Synthesis and in vitro studies of related 2,4-difluorophenyl (piperidin-4-yl)methanone oxime derivatives have demonstrated good antimicrobial activity against tested pathogenic bacterial and fungal strains. This highlights the potential utility of such compounds in developing new antimicrobial agents with significant activity profiles (Mallesha & Mohana, 2014).
Neuropathic Pain Management
Research also extends to neuropathic pain management, where high-efficacy 5-HT1A receptor activation by similar compounds has shown a curative-like action on allodynia in rats with spinal cord injury. This suggests that certain derivatives might offer new therapeutic avenues for the treatment of chronic and neuropathic pain conditions (Colpaert et al., 2004).
P2X7 Receptor Antagonism for Mood Disorders
Additionally, compounds containing fluoropyrimidin and piperidinyl groups have been explored for their P2X7 receptor antagonism, which is relevant for mood disorders. A dipolar cycloaddition reaction facilitated the discovery of potent P2X7 receptor antagonists, indicating potential applications in treating mood disorders based on receptor occupancy and tolerability in preclinical models (Chrovian et al., 2018).
Orexin Receptor Antagonism in Eating Disorders
Research into orexin receptor mechanisms and compulsive food consumption has identified compounds structurally similar to (5-Bromopyridin-3-yl)(3-((5-fluoropyrimidin-2-yl)oxy)piperidin-1-yl)methanone. These studies suggest that selective antagonism at orexin receptors, particularly OX1R, could represent novel pharmacological treatments for binge eating and possibly other eating disorders with a compulsive component (Piccoli et al., 2012).
Direcciones Futuras
The future directions for research on this compound could include further studies to determine its physical and chemical properties, its mechanism of action, and its potential applications in fields such as medicinal chemistry. Given its complex structure, it could also serve as a starting point for the synthesis of a variety of other compounds .
Propiedades
IUPAC Name |
(5-bromopyridin-3-yl)-[3-(5-fluoropyrimidin-2-yl)oxypiperidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrFN4O2/c16-11-4-10(5-18-6-11)14(22)21-3-1-2-13(9-21)23-15-19-7-12(17)8-20-15/h4-8,13H,1-3,9H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUHBZXPLJZMXTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CN(C1)C(=O)C2=CC(=CN=C2)Br)OC3=NC=C(C=N3)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrFN4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

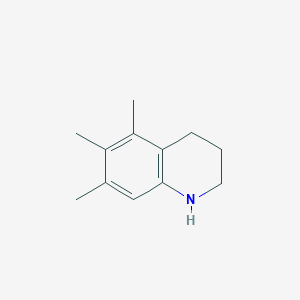
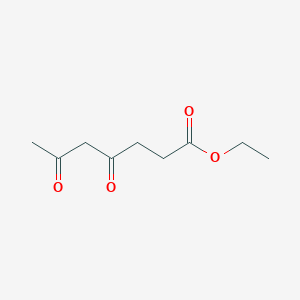

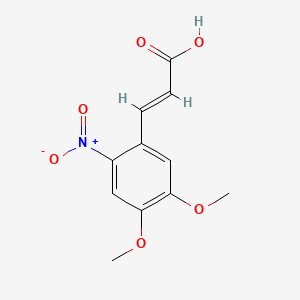
![2-[4-(6-Pyrazol-1-ylpyridazin-3-yl)piperazin-1-yl]-5,6,7,8-tetrahydroquinoline-3-carbonitrile](/img/structure/B2699801.png)
![2-[1-(Benzenesulfonyl)piperidin-4-yl]oxy-5-chloropyrimidine](/img/structure/B2699802.png)
![N-[1-[4-(Trifluoromethyl)pyridin-2-yl]azetidin-3-yl]cyclopropanecarboxamide](/img/structure/B2699803.png)
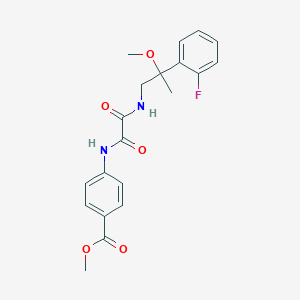
![7-bromo-12-(3-chlorophenyl)-2,3,9,9a-tetrahydro-1H-3a,9-(epiminomethanoimino)cyclopenta[b]chromene-11-thione](/img/structure/B2699805.png)
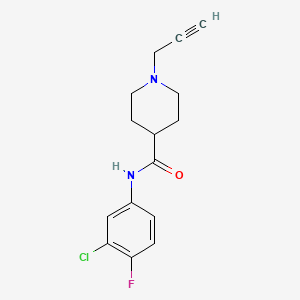
![N-{4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl}-6-methoxy-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2699808.png)
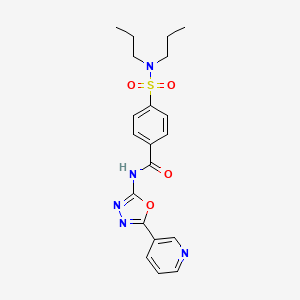
![Ethyl 2-[2-[2-(2,4-dimethylanilino)-2-oxoethyl]-1-oxoisoquinolin-5-yl]oxypropanoate](/img/structure/B2699811.png)
